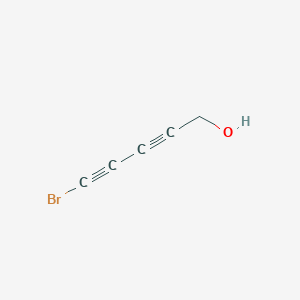
5-Bromopenta-2,4-diyn-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromopenta-2,4-diyn-1-OL: is an organic compound with the molecular formula C₅H₃BrO It is characterized by the presence of a bromine atom attached to a pentadiyne structure, which includes two triple bonds and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopenta-2,4-diyn-1-OL typically involves the bromination of 2,4-pentadiyn-1-ol. The process can be summarized as follows:
Starting Material: 2,4-pentadiyn-1-ol.
Bromination: The reaction is carried out using bromine (Br₂) in an appropriate solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the bromination is complete.
Purification: The product is purified by standard techniques such as distillation or recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromopenta-2,4-diyn-1-OL can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The triple bonds can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium amide, thiols) in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products:
Substitution: Formation of substituted pentadiynes.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Applications De Recherche Scientifique
Chemistry: 5-Bromopenta-2,4-diyn-1-OL is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Its unique structure allows for the formation of various derivatives through substitution and addition reactions.
Biology and Medicine: Research has explored the potential biological activities of derivatives of this compound. These compounds have been investigated for their antiproliferative and cytotoxic activities against cancer cell lines .
Industry: In the industrial sector, this compound and its derivatives are used in the synthesis of advanced materials, including polymers and electronic materials. Their unique electronic properties make them suitable for applications in organic electronics and photonics.
Mécanisme D'action
The mechanism of action of 5-Bromopenta-2,4-diyn-1-OL and its derivatives involves interactions with cellular targets, leading to various biological effects. For example, in cancer research, these compounds may inhibit cell proliferation by interfering with cellular signaling pathways and inducing apoptosis. The exact molecular targets and pathways can vary depending on the specific derivative and its structural features .
Comparaison Avec Des Composés Similaires
2,4-Pentadiyn-1-ol: The parent compound without the bromine atom.
5-Chloropenta-2,4-diyn-1-OL: A similar compound with a chlorine atom instead of bromine.
5-Iodopenta-2,4-diyn-1-OL: A similar compound with an iodine atom instead of bromine.
Comparison:
Reactivity: The presence of the bromine atom in 5-Bromopenta-2,4-diyn-1-OL makes it more reactive in substitution reactions compared to its non-halogenated counterpart.
Biological Activity: The bromine atom can enhance the biological activity of the compound, making it more potent in certain applications such as anticancer research.
Industrial Applications: The unique electronic properties of this compound make it more suitable for applications in organic electronics compared to its chlorine or iodine analogs.
Propriétés
Numéro CAS |
54542-21-1 |
|---|---|
Formule moléculaire |
C5H3BrO |
Poids moléculaire |
158.98 g/mol |
Nom IUPAC |
5-bromopenta-2,4-diyn-1-ol |
InChI |
InChI=1S/C5H3BrO/c6-4-2-1-3-5-7/h7H,5H2 |
Clé InChI |
LZHCTBDXBJFQEY-UHFFFAOYSA-N |
SMILES canonique |
C(C#CC#CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


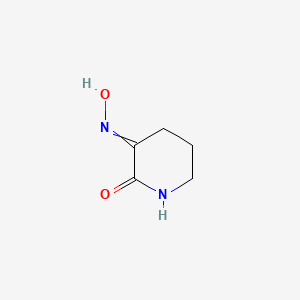
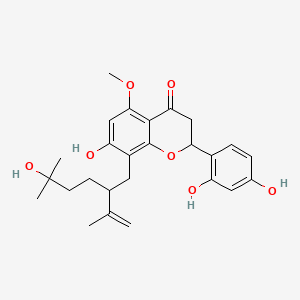
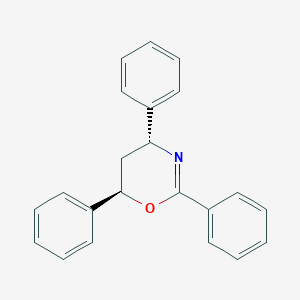
![1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14646040.png)

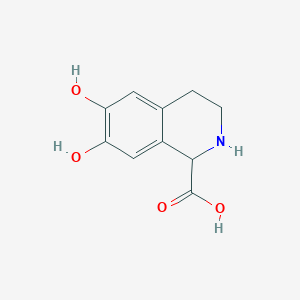
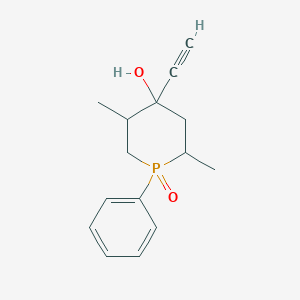

![Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy-](/img/structure/B14646058.png)
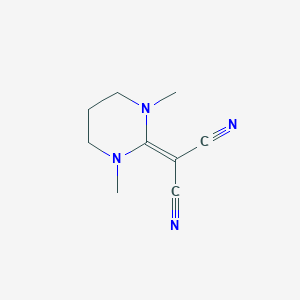
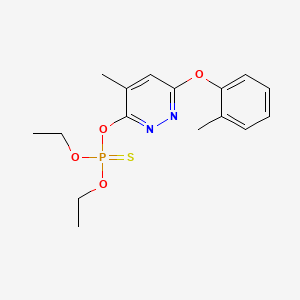
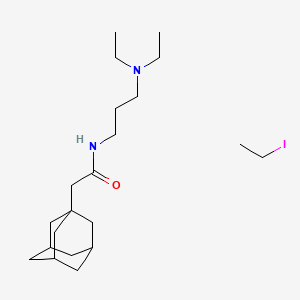
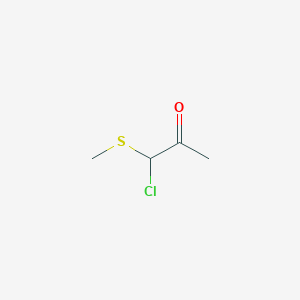
![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-, disodium salt](/img/structure/B14646104.png)
